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Compound of Interest

Compound Name: Dimethyl lauramine oleate

Cat. No.: B1499265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Dimethyl lauramine oleate, a cationic surfactant formed by the neutralization of oleic acid with

dimethyl lauramine.[1] Due to the limited availability of direct spectroscopic data for this specific

salt, this guide synthesizes predicted spectral characteristics based on the well-documented

spectroscopic profiles of its constituent molecules, oleic acid and dimethyl lauramine (N,N-

dimethyldodecan-1-amine), and the known spectral changes associated with the formation of

alkylammonium carboxylate salts. Detailed experimental protocols for the primary

spectroscopic techniques are also provided.

Molecular Structure and Predicted Spectroscopic
Behavior
Dimethyl lauramine oleate is an ionic compound with the chemical formula C₃₂H₆₅NO₂ and a

molecular weight of approximately 495.9 g/mol . Its structure arises from the proton transfer

from the carboxylic acid group of oleic acid to the tertiary amine of dimethyl lauramine, forming

a lauryl dimethylammonium cation and an oleate anion. This ionic interaction is the primary

determinant of its spectroscopic signature.
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Oleic Acid

Dimethyl Lauramine

Dimethyl Lauramine Oleate

CH₃(CH₂)₇CH=CH(CH₂)₇COOH

+

CH₃(CH₂)₁₁N(CH₃)₂

Acid-Base
Reaction

[CH₃(CH₂)₁₁NH(CH₃)₂]⁺ [CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻

Click to download full resolution via product page

Caption: Formation of Dimethyl Lauramine Oleate.

Spectroscopic Analysis
This section details the expected outcomes from Nuclear Magnetic Resonance (NMR)

Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and

UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Dimethyl
lauramine oleate in solution. The formation of the ammonium carboxylate salt will induce
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significant shifts in the signals of protons and carbons near the functional groups compared to

the free acid and amine.

Predicted ¹H NMR Spectral Data:

Assignment
Predicted Chemical Shift

(ppm)
Notes

Oleate Moiety

Terminal -CH₃ ~0.88
Triplet, characteristic of the

end of the alkyl chain.

-(CH₂)n- ~1.2-1.4
Broad multiplet, bulk of the

aliphatic chain.

-CH₂-CH= ~2.0 Multiplet, allylic protons.

-CH₂-COO⁻ ~2.2-2.4
Triplet, deshielded by the

carboxylate group.

-CH=CH- ~5.3 Multiplet, vinylic protons.

Dimethyl Lauramine Moiety

Terminal -CH₃ ~0.88
Triplet, characteristic of the

end of the alkyl chain.

-(CH₂)n- ~1.2-1.4
Broad multiplet, bulk of the

aliphatic chain.

-CH₂-N⁺H- ~3.0-3.3
Multiplet, deshielded by the

ammonium group.

N⁺H-(CH₃)₂ ~2.7-3.0
Singlet, deshielded by the

positively charged nitrogen.

-N⁺H- Broad, variable
Position is dependent on

solvent and concentration.

Predicted ¹³C NMR Spectral Data:
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Assignment
Predicted Chemical Shift

(ppm)
Notes

Oleate Moiety

Terminal -CH₃ ~14

-(CH₂)n- ~22-34

-CH₂-COO⁻ ~34-36

-CH=CH- ~130

-COO⁻ ~178-182
Significant downfield shift upon

deprotonation.

Dimethyl Lauramine Moiety

Terminal -CH₃ ~14

-(CH₂)n- ~22-32

-CH₂-N⁺H- ~58-62

N⁺H-(CH₃)₂ ~45-50

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for confirming the formation of the salt. The

characteristic vibrational bands of the carboxylic acid and tertiary amine will be replaced by

those of the carboxylate and ammonium groups.

Predicted FTIR Spectral Data:
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Wavenumber (cm⁻¹) Assignment Notes

3300-2500 N⁺-H stretch
Broad absorption, indicative of

the ammonium group.

3005 =C-H stretch
Characteristic of the vinylic C-

H bonds in the oleate chain.

2955 & 2870
C-H stretch (asymmetric &

symmetric, -CH₃)

2925 & 2855
C-H stretch (asymmetric &

symmetric, -CH₂)

Intense bands due to the long

alkyl chains.

1640-1550
Carboxylate asymmetric

stretch (-COO⁻)

Strong absorption, replaces

the C=O stretch of the

carboxylic acid.

1470-1380
Carboxylate symmetric stretch

(-COO⁻)
Strong absorption.

1470 C-H bend (-CH₂)

722 C-H rock (- (CH₂)n-)

The disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the sharp C=O stretch

(~1710 cm⁻¹) of oleic acid are key indicators of salt formation.[2][3][4][5][6][7][8][9]

Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation of

Dimethyl lauramine oleate. The observed spectrum will depend on the ionization technique

used.

Electrospray Ionization (ESI): This soft ionization technique is likely to show the intact non-

covalent complex, with a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈

496.9. It may also show peaks for the individual components, the dimethyl lauramine cation

at m/z ≈ 214.4 and the oleate anion at m/z ≈ 281.5, depending on the source conditions.[2]

[3][5][10][11]
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Electron Ionization (EI): This high-energy technique would likely lead to fragmentation of the

molecule. The molecular ion may not be observed. Instead, characteristic fragments of the

oleic acid and dimethyl lauramine chains would be expected.

Predicted Mass Spectrometry Data (ESI):

m/z Assignment

~496.9 [Dimethyl lauramine oleate + H]⁺

~214.4 [Dimethyl lauramine + H]⁺

~281.5 [Oleic acid - H]⁻ (in negative ion mode)

UV-Visible (UV-Vis) Spectroscopy
Neither oleic acid nor dimethyl lauramine possesses significant chromophores that absorb in

the 200-800 nm range. Oleic acid has a UV absorption maximum around 185 nm.[12] Aliphatic

amines also absorb in the far UV region.[13] The formation of a simple ammonium carboxylate

salt is not expected to introduce any new chromophores. Therefore, Dimethyl lauramine
oleate is predicted to have minimal to no absorbance in the UV-Vis spectrum above 200 nm.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Dimethyl lauramine
oleate.

NMR Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Dissolve ~10-20 mg of Dimethyl lauramine oleate
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer
(e.g., 400 MHz or higher).

Use standard acquisition parameters.
Reference the spectra to the residual solvent peak.

Apply Fourier transform, phase correction,
and baseline correction.

Integrate ¹H NMR signals and assign chemical shifts.

Assign chemical shifts for ¹³C NMR signals.

Click to download full resolution via product page

Caption: NMR Spectroscopy Experimental Workflow.
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Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Jeol ECZ) with a

proton frequency of at least 400 MHz.

Sample Preparation:

Accurately weigh 10-20 mg of Dimethyl lauramine oleate.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,

DMSO-d₆) in a small vial.[14][15][16][17] Given the surfactant nature of the compound,

ensuring solubility is key. Sonication may be required for complete dissolution.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Tune and shim the probe for the specific sample.

Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second

relaxation delay, 16-32 scans).

Acquire a ¹³C NMR spectrum with proton decoupling (e.g., 30° pulse, 2-second relaxation

delay, 1024 or more scans).

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Perform phase and baseline corrections.

For ¹H NMR, integrate the signals to determine the relative number of protons.

Assign the chemical shifts of all signals by comparison with expected values and through 2D

NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous assignment.

FTIR Spectroscopy
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Instrument Setup

Background Collection

Sample Analysis

Data Processing

Use an FTIR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

Ensure the ATR crystal (e.g., diamond) is clean.

Collect a background spectrum of the clean, empty ATR crystal.

Place a small drop of Dimethyl lauramine oleate
directly onto the ATR crystal.

Acquire the sample spectrum (e.g., 16-32 scans
at a resolution of 4 cm⁻¹).

The software will automatically ratio the sample spectrum
to the background spectrum to generate the absorbance spectrum.

Identify and assign the characteristic absorption bands.

Click to download full resolution via product page

Caption: ATR-FTIR Spectroscopy Experimental Workflow.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher

Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.
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Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean ATR crystal. This will be subtracted from the

sample spectrum.

Place a small drop of the viscous Dimethyl lauramine oleate directly onto the center of the

ATR crystal.[18][19][20][21][22]

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹

over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Process the spectrum to identify and label the key absorption bands.

Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source,

such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

Sample Preparation:

Prepare a dilute solution of Dimethyl lauramine oleate (e.g., 1-10 µg/mL) in a solvent

system compatible with ESI-MS, such as a mixture of methanol and water, possibly with a

small amount of a volatile acid like formic acid to promote ionization in positive ion mode, or

a volatile base like ammonium hydroxide for negative ion mode.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire mass spectra in both positive and negative ion modes over a suitable m/z range

(e.g., 100-1000).
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Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve good signal intensity while minimizing fragmentation of the non-

covalent complex.[2][3][5][10][11]

Data Analysis:

Identify the molecular ion peak and any significant fragment ions.

Compare the observed m/z values with the calculated theoretical values to confirm the

identity of the detected species.

UV-Visible Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-

1800).

Sample Preparation:

Prepare a solution of Dimethyl lauramine oleate in a UV-transparent solvent (e.g., ethanol,

hexane).[23][24][25] The concentration will depend on the path length of the cuvette, but a

starting point could be around 0.1-1 mg/mL.

Ensure the solution is clear and free of any particulates.

Procedure:

Fill a quartz cuvette with the solvent to be used as a blank.

Place the blank cuvette in the reference beam of the spectrophotometer and record a

baseline spectrum.

Fill a matching quartz cuvette with the sample solution.

Place the sample cuvette in the sample beam and record the UV-Vis spectrum, typically from

200 to 800 nm.

Data Analysis:
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Examine the spectrum for any absorption maxima. As predicted, significant absorbance is

not expected in this range.

Conclusion
The spectroscopic analysis of Dimethyl lauramine oleate can be effectively carried out using

a combination of NMR, FTIR, and mass spectrometry. While direct spectral data for this

specific compound is not readily available in the public domain, a comprehensive

understanding of its structure and spectroscopic properties can be achieved by analyzing the

spectral features of its constituent parts and the predictable changes upon salt formation. FTIR

is invaluable for confirming the presence of the ammonium carboxylate salt structure. NMR

provides detailed structural information in solution, and mass spectrometry confirms the

molecular weight and can provide insights into the stability of the ionic pair. UV-Vis

spectroscopy is of limited utility for this particular compound. The experimental protocols

outlined in this guide provide a robust framework for researchers to obtain high-quality

spectroscopic data for Dimethyl lauramine oleate and similar surfactant molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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